molecular formula C25H23N7O2 B11268859 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide

Cat. No.: B11268859
M. Wt: 453.5 g/mol
InChI Key: XVRLMJQSQOBWTD-UHFFFAOYSA-N
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Description

N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a benzamide moiety substituted with a 3-methoxy group. The core structure includes a pyrazolo-pyrimidine scaffold linked to a 2,4-dimethylphenyl group and a 3-methylpyrazole ring.

Properties

Molecular Formula

C25H23N7O2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C25H23N7O2/c1-15-8-9-21(16(2)10-15)31-23-20(13-28-31)24(27-14-26-23)32-22(11-17(3)30-32)29-25(33)18-6-5-7-19(12-18)34-4/h5-14H,1-4H3,(H,29,33)

InChI Key

XVRLMJQSQOBWTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Hydrolysis of Ethyl 5-Amino-1H-pyrazole-4-carboxylates: The synthetic journey begins with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This step yields the corresponding carboxylic acids.

    Cyclization to Pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones: The carboxylic acids undergo cyclization to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.

    Subsequent Transformation:

Industrial Production:: The industrial-scale synthesis typically involves optimized reaction conditions and efficient purification methods to yield high-quality product.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups or alter the compound’s properties.

    Substitution: Substitution reactions may occur at different positions on the pyrazolo[3,4-d]pyrimidine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and the substituents present. Isolation and characterization are essential to identify the major products.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structural framework characterized by the presence of a pyrazolo[3,4-d]pyrimidine core. This core is known for its diverse biological activities and serves as a scaffold for many pharmacologically active compounds. The molecular formula of N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is C23H28N6O2, with a molecular weight of approximately 420.52 g/mol.

Anticancer Properties

Research has indicated that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazoles can induce apoptosis in cancer cell lines, such as colorectal carcinoma cells. The mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives are noteworthy. Compounds similar to this compound have demonstrated radical scavenging activities that surpass those of established antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Neurological Applications

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for treating neurological disorders. Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can act as ligands for dopamine receptors, which are crucial in managing conditions such as depression and anxiety .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazole derivatives for their cytotoxic effects on human cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, highlighting their potential as novel anticancer drugs .

Case Study 2: Antioxidant Efficacy

In another research project, the antioxidant capacities of various pyrazole compounds were assessed using DPPH radical scavenging assays. The results showed that several compounds had superior scavenging abilities compared to traditional antioxidants like vitamin E .

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[3,4-d]pyrimidine core: A fused heterocyclic system known for kinase inhibition.
  • 2,4-Dimethylphenyl group : Enhances lipophilicity and steric bulk.
  • 3-Methoxybenzamide substituent : The meta-methoxy group may influence electronic properties and binding interactions compared to para-substituted analogs.
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Benzamide/Phenyl) Average Mass ChemSpider ID
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide C₂₆H₂₅N₇O₂* 3-Methoxy / 2,4-Dimethylphenyl ~467.5† Not Available
N-{1-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide C₂₆H₂₅N₇O₂ 4-Ethoxy / 2,4-Dimethylphenyl 467.533 21084748
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide C₂₆H₂₅N₇O₂ 4-Ethoxy / 2,3-Dimethylphenyl 467.533 1005974-18-4

*Inferred formula (replacing 4-ethoxy with 3-methoxy in ).
†Estimated based on analogous compounds.

Key Findings :

The 2,4-dimethylphenyl group (vs. 2,3-dimethylphenyl in ) provides distinct electronic and steric profiles, influencing solubility and target selectivity.

Synthetic and Analytical Methods :

  • Pyrazolo[3,4-d]pyrimidine derivatives are commonly synthesized via Vilsmeier–Haack reactions (e.g., using DMF and POCl₃) .
  • Structural refinement of similar compounds employs SHELX software (e.g., SHELXL for crystallography), ensuring high-precision molecular modeling .

Patent Derivatives :

  • Derivatives with oxadiazole or sulfonamide groups (e.g., EP 1 808 168 B1 ) highlight the scaffold’s versatility. The target compound’s 3-methoxy group may offer a balance between potency and metabolic stability compared to bulkier substituents.

Contradictions and Limitations :
  • and describe para-substituted benzamides, whereas the target compound’s meta-substitution lacks direct experimental validation.
  • Molecular weight estimates for the target compound rely on analog data, necessitating further empirical verification.

Biological Activity

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

  • Molecular Formula: C26H25N7O3
  • Molecular Weight: 483.532 g/mol
  • Purity: Typically around 95%.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. This inhibition can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to apoptosis in cancer cells .

Table 1: Mechanisms of Action and Biological Targets

Mechanism of ActionTargetEffect on Cells
Inhibition of CDK2Cyclin-dependent kinase 2Disruption of cell cycle progression
Induction of ApoptosisVarious cancer cell linesIncreased cell death
Inhibition of MigrationCancer cellsReduced metastasis

Biological Activities

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity:
    • Studies have shown that related pyrazolo[3,4-d]pyrimidines can effectively inhibit tumor growth in various cancer models, including breast cancer (MCF-7) and lung cancer cell lines. The IC50 values for these compounds typically range from 0.3 µM to 24 µM, indicating potent anticancer properties .
    • For example, a related compound demonstrated significant inhibition of EGFR and VEGFR2 with IC50 values around 0.3 µM and 7.60 µM respectively, highlighting its potential as a dual inhibitor in cancer therapy .
  • Cytotoxic Effects:
    • Cytotoxicity assays have revealed that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential .

Case Studies

Recent studies have focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives. One notable study synthesized several analogs and evaluated their biological activities against different cancer cell lines:

  • Study Findings:
    • Compound 5i was identified as a potent non-selective dual inhibitor with significant anticancer properties in MCF-7 models.
    • It was shown to induce apoptosis effectively while inhibiting cell migration and suppressing cell cycle progression leading to DNA fragmentation .

Table 2: Summary of Biological Activity from Case Studies

CompoundTargetIC50 (µM)Effect
5iEGFR0.3Tumor growth inhibition
5iVEGFR27.60Induction of apoptosis
OtherMCF-7VariableCell cycle arrest

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